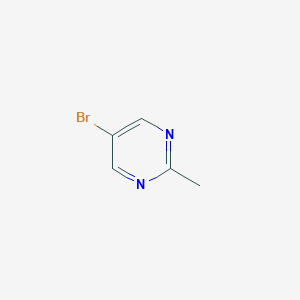

5-Bromo-2-methylpyrimidine

Descripción

Overview of Pyrimidine (B1678525) Scaffold in Chemical Sciences

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block in the chemistry of life. researchgate.netwjahr.com Its derivatives are integral to numerous biological processes and have been harnessed for a variety of applications in medicine and agriculture. wjahr.comgsconlinepress.com

Prevalence in Natural Products and Biologically Active Molecules

The pyrimidine scaffold is most famously present in the nucleobases cytosine, thymine, and uracil (B121893), which are essential components of nucleic acids, DNA and RNA. researchgate.net Beyond the genetic code, the pyrimidine motif is found in a variety of other natural products and biologically active molecules. For instance, thiamine (B1217682) (Vitamin B1) contains a pyrimidine ring and is crucial for metabolism. gsconlinepress.com The prevalence of this scaffold in nature has made it a "privileged structure" in medicinal chemistry, signifying its recurring role in molecules that exhibit a wide range of pharmacological activities. researchgate.netgsconlinepress.com These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant properties. researchgate.netgsconlinepress.com

Role in Medicinal Chemistry and Agrochemicals

The versatility of the pyrimidine core has been extensively exploited in the design and synthesis of new therapeutic agents and crop protection chemicals. gsconlinepress.comontosight.aimdpi.com In medicinal chemistry, pyrimidine derivatives are central to a multitude of marketed drugs. mdpi.com For example, fluorouracil is an anticancer drug, while zidovudine (B1683550) is an antiviral medication used in the treatment of HIV. wjahr.com The ability to readily modify the pyrimidine ring at its various positions allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. gsconlinepress.comcore.ac.uk

In the agrochemical sector, pyrimidine derivatives have been successfully commercialized as fungicides, herbicides, and insecticides. researchgate.netfrontiersin.orgnih.gov Compounds like Pyrimethanil and Fenarimol are used to control fungal diseases in plants. frontiersin.orgnih.gov The development of novel pyrimidine-based agrochemicals is an active area of research, driven by the need for more effective and environmentally benign crop protection solutions. frontiersin.orgresearchgate.net

Importance of Halogenation in Pyrimidine Chemistry

The introduction of halogen atoms, such as bromine, into the pyrimidine ring can significantly alter its chemical and physical properties. mdpi.com This process, known as halogenation, is a powerful tool for medicinal and synthetic chemists to modulate the characteristics of a molecule. rsc.org

Influence of Bromine Substitution on Reactivity and Electronic Properties

The substitution of a hydrogen atom with a bromine atom on the pyrimidine ring has profound effects on the molecule's electronic properties and reactivity. researchgate.net Bromine is an electronegative atom that exerts an inductive electron-withdrawing effect, which can influence the reactivity of the pyrimidine ring in various chemical reactions, including nucleophilic aromatic substitution. The presence of a bromine atom can also introduce steric effects that can direct the outcome of chemical transformations. scbt.com Furthermore, halogenation can enhance the binding affinity of a molecule to its biological target, a strategy often employed in drug design. mdpi.com

Strategic Position of Bromine at C-5 in Pyrimidine Ring

The C-5 position of the pyrimidine ring is a common site for halogenation. researchgate.net The introduction of a bromine atom at this specific location is of strategic importance for several reasons. It can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of more complex molecules. guidechem.com For instance, 5-bromopyrimidines are valuable precursors for creating carbon-carbon and carbon-heteroatom bonds. From a biological perspective, modifications at the C-5 position can significantly impact a molecule's interaction with enzymes and receptors, potentially leading to enhanced biological activity. researchgate.net Studies on C(5)-halogenated pyrimidine ribonucleotides have shown that such modifications can influence protein expression, which has implications for the development of mRNA vaccines. nih.gov

Rationale for Academic Research on 5-Bromo-2-methylpyrimidine

The compound this compound, with its specific substitution pattern, presents a compelling subject for academic and industrial research. It combines the foundational pyrimidine scaffold with a strategically placed bromine atom and a methyl group, each contributing to its unique chemical personality. This particular arrangement makes it a valuable intermediate in the synthesis of a variety of other compounds. biosynth.com

Research into this compound is driven by its potential as a building block for novel pharmaceuticals and agrochemicals. guidechem.com For example, it is used as an intermediate in the synthesis of complement factor D inhibitors, which have potential applications in treating autoimmune and inflammatory diseases. guidechem.com The compound is also utilized in Stille coupling reactions to generate new physiologically active molecules. guidechem.com The synthesis of this compound itself has been a subject of study, with efforts focused on developing more efficient and scalable production methods to overcome the limitations of previous synthetic routes that involved hazardous reagents and produced low yields. guidechem.comgoogle.com

Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅BrN₂ |

| Molecular Weight | 173.01 g/mol |

| Appearance | White to yellow solid |

| CAS Number | 7752-78-5 |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c1-4-7-2-5(6)3-8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDJTEXNSTUKHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559684 | |

| Record name | 5-Bromo-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7752-78-5 | |

| Record name | 5-Bromo-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2 Methylpyrimidine and Its Precursors

Historical and Classical Synthetic Routes

Traditional methods for constructing the pyrimidine (B1678525) scaffold remain fundamental in organic synthesis. These routes often involve the formation of the heterocyclic ring from acyclic precursors through substitution, condensation, and decarboxylation reactions.

The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. wikipedia.orgyoutube.com This reactivity is a cornerstone for the synthesis and functionalization of pyrimidine derivatives. Halogenated pyrimidines are especially useful substrates for these reactions, serving as versatile intermediates. mdpi.com Leaving groups located at the C2, C4, and C6 positions are readily displaced by a range of nucleophiles. bhu.ac.in

A relevant example of this reactivity is the synthesis of 5-bromo-2-(methylthio)pyrimidine (B88330), an analogue of the target compound. In this procedure, 5-bromo-2-chloropyrimidine (B32469) is treated with methyl mercaptan in dimethylformamide (DMF). The thiolate anion acts as a nucleophile, displacing the chloride ion at the C2 position to yield the final product. chemicalbook.com This reaction demonstrates the viability of introducing substituents at the 2-position of a pre-formed 5-bromopyrimidine (B23866) ring through a nucleophilic substitution pathway. Similarly, studies on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate have shown that various nucleophiles, including dimethylamine, sodium phenoxide, and sodium thiophenoxide, can effectively displace the chloro group. rsc.org

The most widely utilized method for constructing the pyrimidine ring involves the condensation of a three-carbon component (a 1,3-bifunctional group) with a compound containing an N-C-N moiety, such as an amidine, urea (B33335), or guanidine. wikipedia.orgbu.edu.eg This approach, often referred to as the Pinner synthesis, is a versatile strategy for creating a wide array of substituted pyrimidines. mdpi.com

In the context of synthesizing 5-bromo-2-methylpyrimidine, this would typically involve the reaction between acetamidine (B91507) (to provide the C2-methyl group and the two nitrogen atoms) and a brominated 1,3-dicarbonyl compound or its equivalent. The general mechanism involves the initial reaction of the amidine with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. This foundational reaction allows for the incorporation of desired substituents onto the pyrimidine core by selecting appropriately substituted starting materials.

Decarboxylation, the removal of a carboxyl group, is a recognized transformation within pyrimidine chemistry, most notably as the final step in the de novo biosynthesis of pyrimidine nucleotides. nih.govplos.org In this biological pathway, the enzyme orotidine-5'-phosphate decarboxylase catalyzes the conversion of orotidine (B106555) 5'-monophosphate (OMP) into uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides. nih.govlibretexts.orgmicrobenotes.com This enzymatic reaction demonstrates the chemical feasibility of removing a carboxyl group from the pyrimidine nucleus to yield the final product. nih.gov While this transformation is central to biological systems, its application as a primary method in laboratory synthesis for simple, non-biological pyrimidines is less common compared to condensation and substitution strategies. However, the principle remains a valid approach for the functionalization of pyrimidine rings where a carboxyl group is used as a placeholder or directing group and is subsequently removed.

Modern and Advanced Synthetic Strategies for Pyrimidine Derivatives

Contemporary synthetic chemistry has introduced powerful tools for the functionalization of heterocyclic compounds. For pyrimidine derivatives, palladium-catalyzed cross-coupling reactions are particularly significant, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.

Transition metal-catalyzed cross-coupling reactions are powerful and widely recognized synthetic methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org Among these, the Suzuki-Miyaura reaction has become one of the most useful for creating new C(sp²)–C(sp²) bonds due to the stability, low toxicity, and high selectivity of the organoboron reagents used. nih.govrsc.org

The Suzuki-Miyaura cross-coupling reaction is exceptionally well-suited for the arylation of halogenated pyrimidines. In this context, the bromine atom in this compound serves as an effective leaving group, or "handle," for introducing a wide variety of aryl and heteroaryl substituents. The reaction involves the palladium-catalyzed coupling of the bromopyrimidine with an arylboronic acid or its corresponding ester.

This strategy has been successfully applied to synthesize a range of C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives from their 3-bromo precursors. rsc.org A study on the synthesis of novel pyridine-based derivatives demonstrated the Suzuki cross-coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide with various arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as the base, achieving moderate to good yields. mdpi.com This highlights the utility of the bromo-substituent as a reactive site for building molecular complexity. The reaction conditions are generally mild, and the methodology is tolerant of a diverse array of functional groups on the arylboronic acid partner. researchgate.net

The table below summarizes representative examples of Suzuki-Miyaura cross-coupling reactions on a related bromo-pyridine scaffold, illustrating the versatility of this method for arylation.

| Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Ref |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | N-[2-methyl-5-phenylpyridin-3-yl]acetamide | 78 | mdpi.com |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | N-[2-methyl-5-(p-tolyl)pyridin-3-yl]acetamide | 75 | mdpi.com |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide | 80 | mdpi.com |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | N-[5-(4-chlorophenyl)-2-methylpyridin-3-yl]acetamide | 72 | mdpi.com |

| 2-Thienylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | 1,4-Dioxane | 3-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 80 | nih.gov |

| 2-Furylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | 1,4-Dioxane | 3-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 84 | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions

Other Cross-Coupling Approaches (e.g., thiols, triazines)

Cross-coupling reactions are a powerful tool in organic synthesis, and their application extends to the preparation of substituted pyrimidines. Beyond traditional methods, cross-coupling strategies involving thiols and triazine precursors offer alternative routes to functionalized pyrimidines.

Thiols:

A notable example of a cross-coupling approach involving a thiol derivative is the synthesis of 5-bromo-2-(methylthio)pyrimidine. This reaction is accomplished by treating 5-bromo-2-chloropyrimidine with methyl mercaptan. The process typically involves stirring a solution of 5-bromo-2-chloropyrimidine in a solvent like dimethylformamide (DMF) and slowly adding methyl mercaptan at room temperature. The reaction mixture is then heated to around 50°C for several hours to drive the reaction to completion. Following the reaction, the mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The crude product can then be purified by column chromatography to yield 5-bromo-2-(methylthio)pyrimidine as a white solid. wikipedia.orgchemicalbook.com

Triazines:

Triazines, which are six-membered heterocyclic rings containing three nitrogen atoms, can serve as precursors for the synthesis of pyrimidines. One established method involves the inverse electron demand Diels-Alder (IEDDA) reaction of electron-deficient 1,3,5-triazines with electron-deficient aldehydes or ketones, which can yield highly functionalized pyrimidines. organic-chemistry.org Another approach involves the reaction of 1,2,4-triazines with electron-rich dienophiles in an IEDDA reaction. This forms a bicyclic intermediate that subsequently extrudes a molecule of nitrogen gas to form an aromatic ring. Specifically, 1,2,4-triazines can react with alkynes to produce pyridine (B92270) rings, and by extension, substituted pyrimidines. wikipedia.org Although direct synthesis of this compound from a triazine precursor is not widely documented, these general methodologies highlight the potential of using triazines as building blocks for the pyrimidine core. wikipedia.orgorganic-chemistry.org

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation of intermediates. youtube.comresearchgate.net These approaches are particularly valuable in medicinal chemistry for generating libraries of structurally diverse compounds. nih.gov

While a specific one-pot or multicomponent synthesis for this compound is not extensively detailed in the literature, the general principles of these reactions are widely applied to the synthesis of various substituted pyrimidines. For instance, a one-pot, three-component cyclocondensation process can be employed to prepare polysubstituted pyridines, a reaction that can be adapted for pyrimidine synthesis. core.ac.uk This typically involves the reaction of a 1,3-dicarbonyl compound, an alkynone, and a source of ammonia (B1221849) or an amidine. organic-chemistry.org

In a similar vein, the Biginelli reaction is a classic multicomponent reaction that produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea. researchgate.net Modifications of these fundamental MCRs could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials containing the required methyl and bromo functionalities. The development of such a process would offer a more streamlined and atom-economical route to this important compound. frontiersin.orgnih.gov

Microwave-Assisted and Ultrasound-Assisted Synthesis

In recent years, the use of non-conventional energy sources such as microwave irradiation and ultrasound has gained significant traction in organic synthesis. These techniques often lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. nih.govepcp.ac.in

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This rapid and efficient heating can accelerate reaction rates significantly. mdpi.com The synthesis of various pyrimidine derivatives has been successfully achieved using microwave irradiation. nih.gov For example, the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives has been demonstrated in a solvent-free procedure using a solid support of alumina (B75360) as an energy transfer medium under microwave irradiation, with reaction times reduced from minutes to seconds and improved yields. researchgate.net Microwave-assisted procedures have also been employed for the synthesis of aminopyrimidine derivatives and other fused pyrimidine systems. nih.gov

Ultrasound-Assisted Synthesis:

Ultrasound-assisted synthesis, or sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to generate localized hot spots with extremely high temperatures and pressures. researchgate.net This energy can promote chemical reactions by enhancing mass transfer and accelerating reaction rates. The application of ultrasound has been shown to be beneficial in the synthesis of a wide range of heterocyclic compounds, including pyrimidines. nih.gov Ultrasound irradiation can promote the cyclocondensation of β-keto esters and amidines to form highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org Furthermore, ultrasound has been successfully used for the bromination of certain heterocyclic compounds, suggesting its potential applicability in the synthesis of brominated pyrimidines. nih.gov The use of ultrasound offers a green and efficient alternative for the synthesis of pyrimidine derivatives, often under milder conditions and with shorter reaction times than conventional methods. mdpi.comresearchgate.net

Synthesis of Key Intermediates and Analogues of this compound

Synthesis of 5-Bromo-2-chloropyrimidine

5-Bromo-2-chloropyrimidine is a key intermediate in the synthesis of various functionalized pyrimidines. A common method for its preparation involves the chlorination of 5-bromo-2-hydroxypyrimidine (B17364).

One established procedure utilizes phosphorus oxychloride (POCl₃) as the chlorinating agent. In this method, 5-bromo-2-hydroxypyrimidine is heated with an excess of phosphorus oxychloride. The reaction mixture is typically refluxed for several hours to ensure complete conversion. After the reaction, the excess POCl₃ is removed under reduced pressure, and the residue is carefully poured onto crushed ice. The resulting precipitate of 5-bromo-2-chloropyrimidine is then collected by filtration, washed with water, and dried.

An alternative and often higher-yielding method involves the use of hydrochloric acid in the presence of a phase-transfer catalyst. For example, 5-bromo-2-hydroxypyrimidine can be stirred in a solvent such as N,N-dimethylformamide (DMF) with cetyltrimethylammonium chloride and concentrated hydrochloric acid. The reaction is typically carried out at a moderately elevated temperature (e.g., 40°C) for several hours. After completion, the reaction mixture is cooled, and the pH is adjusted to neutral with a base like sodium bicarbonate. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to afford 5-bromo-2-chloropyrimidine. This method can provide high yields and purity.

Below is a table summarizing a representative synthesis of 5-Bromo-2-chloropyrimidine:

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 5-bromo-2-hydroxypyrimidine | Phosphorus oxychloride | None | Reflux | Several | Moderate |

| 5-bromo-2-hydroxypyrimidine | Hydrochloric acid, cetyltrimethylammonium chloride | DMF | 40 | 12 | 91 |

Synthesis of 5-Bromo-2-iodopyrimidine (B48921) as a Versatile Intermediate

5-Bromo-2-iodopyrimidine is a highly useful and versatile intermediate in organic synthesis, particularly for selective palladium-catalyzed cross-coupling reactions. Its synthesis allows for the differential reactivity of the C2-I and C5-Br bonds, enabling sequential functionalization of the pyrimidine ring.

A straightforward synthesis of 5-bromo-2-iodopyrimidine can be achieved from 5-bromo-2-chloropyrimidine. The reaction involves a halogen exchange (Finkelstein reaction) where the chloro group at the 2-position is replaced by an iodo group. This is typically accomplished by reacting 5-bromo-2-chloropyrimidine with an iodide source, such as sodium iodide or hydroiodic acid.

The utility of 5-bromo-2-iodopyrimidine lies in the greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions. This allows for selective coupling at the 2-position while leaving the 5-bromo substituent intact for subsequent transformations. For example, Suzuki coupling of 5-bromo-2-iodopyrimidine with various arylboronic acids can be performed selectively at the 2-position. Similarly, Sonogashira coupling with terminal alkynes can also be directed to the 2-position. This sequential cross-coupling strategy provides an efficient pathway to a wide range of di-substituted pyrimidine derivatives that would be difficult to access otherwise.

Preparation of N-[5-bromo-2-methylpyridine-3-yl]acetamide from 5-bromo-2-methylpyridin-3-amine (B1289001)

The preparation of N-[5-bromo-2-methylpyridine-3-yl]acetamide is a straightforward acylation reaction starting from 5-bromo-2-methylpyridin-3-amine. This transformation is valuable as the resulting acetamide (B32628) can be used in further synthetic manipulations, such as Suzuki cross-coupling reactions. researchgate.net

The synthesis is typically carried out by reacting 5-bromo-2-methylpyridin-3-amine with acetic anhydride. The reaction is often performed in a solvent such as acetonitrile (B52724) under a nitrogen atmosphere. A catalytic amount of a strong acid, like concentrated sulfuric acid, is usually added to facilitate the reaction. The mixture is stirred at an elevated temperature, for instance at 60°C, for a short period, and the progress of the reaction can be monitored by thin-layer chromatography (TLC). researchgate.net

Upon completion of the reaction, the solvent is evaporated, and the reaction mixture is cooled to room temperature. The dropwise addition of water to the cooled residue causes the product to precipitate out of the solution. The solid is then stirred for about an hour at room temperature to ensure complete precipitation, after which it is collected by filtration, washed with water, and dried to yield N-[5-bromo-2-methylpyridine-3-yl]acetamide. researchgate.net

A summary of the synthesis is presented in the table below:

| Starting Material | Reagents | Solvent | Temperature (°C) |

| 5-bromo-2-methylpyridin-3-amine | Acetic anhydride, Sulfuric acid (cat.) | Acetonitrile | 60 |

Regioselective Synthesis and Amination

The precise control of substituent placement on the pyrimidine ring is crucial for the synthesis of specifically functionalized molecules like this compound. Regioselective synthesis ensures that the bromo and methyl groups are introduced at the desired C5 and C2 positions, respectively. Following synthesis, the compound can undergo further functionalization, such as amination, which typically proceeds through a nucleophilic aromatic substitution mechanism.

Regioselective Synthetic Routes

Several strategies have been developed for the regioselective synthesis of this compound and its precursors. One common approach involves the modification of a pre-existing 5-bromopyrimidine core.

A documented method starts from precursors such as 2-amino-5-bromopyrimidine (B17363) or 2-hydroxy-5-bromopyrimidine. guidechem.com These starting materials can be converted into a 2-halo-5-bromopyrimidine intermediate. This intermediate is then poised for a subsequent reaction, such as a Stille coupling, to introduce the methyl group specifically at the C2 position. guidechem.com

Another reported, though low-yielding, method is the direct reaction of 5-bromo-2-iodopyrimidine with organometallic reagents like dimethylzinc (B1204448) or trimethylaluminum. guidechem.com This approach regioselectively replaces the iodine at the C2 position with a methyl group, yielding this compound. However, the reported yield for this reaction is only around 36%, and the explosive nature of the methylating agents makes it less suitable for large-scale production. guidechem.com

The synthesis of precursors is also a key aspect of regioselectivity. For instance, a highly regioselective lithiation-substitution protocol has been used to synthesize a series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives with various substituents at the C6 position, demonstrating precise control over the functionalization of the bromopyrimidine ring. nih.gov

| Precursor | Key Reagents/Reaction Type | Product | Reported Yield | Reference |

|---|---|---|---|---|

| 5-Bromo-2-iodopyrimidine | Dimethylzinc or Trimethylaluminum | This compound | ~36% | guidechem.com |

| 2-Amino-5-bromopyrimidine | Diazotization, Sandmeyer/Schiemann Reaction | 2-Halo-5-bromopyrimidine (Intermediate) | Not specified | guidechem.com |

| 2-Amino-6-methyl-4(3H)-pyrimidinone | N-Bromosuccinimide (NBS) | 2-Amino-5-bromo-6-methyl-4(3H)-pyrimidinone | 88-92% | nih.gov |

Amination via Nucleophilic Aromatic Substitution

The amination of this compound, involving the replacement of the bromo group with an amino group, is expected to proceed via a Nucleophilic Aromatic Substitution (SNA_r_) mechanism. pressbooks.pubmasterorganicchemistry.com This type of reaction is characteristic of aryl halides that contain electron-withdrawing groups or are part of an electron-deficient aromatic system, such as pyrimidine. pressbooks.pubmasterorganicchemistry.com

The SNA_r_ mechanism involves two main steps:

Nucleophilic Attack: An amine nucleophile attacks the carbon atom bearing the bromine atom. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub

Leaving Group Expulsion: The aromaticity of the ring is restored by the elimination of the bromide ion. pressbooks.pub

While specific studies detailing the amination of this compound are not widely available, the reaction can be understood by analogy to similar heterocyclic systems. For example, the amination of 6-chloropurine (B14466) derivatives has been successfully carried out using various amines. researchgate.net These reactions are often performed in organic solvents like butanol (BuOH) or dimethylformamide (DMF) and may be facilitated by the presence of a base, such as a tertiary amine (e.g., Et3N), or a catalyst like potassium carbonate (K2CO3). researchgate.net Microwave irradiation has also been employed to accelerate these types of amination reactions. researchgate.net The reactivity of the leaving group in SNA_r_ reactions on related pyridinium (B92312) systems has been observed to be roughly similar for chloro, bromo, and iodo substituents. nih.gov

| Substrate Class | Typical Nucleophile | Common Solvents | Catalysts/Additives | Reaction Type | Reference |

|---|---|---|---|---|---|

| Halogenated Purines (Analogous System) | Primary/Secondary Amines | BuOH, CH3CN, Dioxane, DMF, DMSO | Et3N, K2CO3, Cu/K3PO4 | Nucleophilic Aromatic Substitution | researchgate.net |

Reactivity and Derivatization Strategies of 5 Bromo 2 Methylpyrimidine

Halogen Reactivity in Pyrimidine (B1678525) Systems

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic significantly influences the reactivity of attached halogen substituents, making them susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing halogenated pyrimidines. The electron-withdrawing nature of the two ring nitrogens lowers the electron density of the pyrimidine core, thereby activating attached halogens towards displacement by nucleophiles. The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The rate of SNAr reactions on halopyrimidines is influenced by the nature of the halogen, with the reactivity order typically being F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen that polarizes the carbon-halogen bond, making the carbon atom more electrophilic. While bromine is less reactive than fluorine or chlorine in this context, SNAr reactions at the C5 position of 5-bromopyrimidines are well-documented, particularly when the pyrimidine ring is further activated by other electron-withdrawing groups.

Displacement of Bromine with Various Nucleophiles (e.g., aniline, methyl mercaptan, secondary amines)

The bromine atom at the C5 position of 5-bromo-2-methylpyrimidine can be displaced by a variety of nucleophiles, providing a versatile route to a range of substituted pyrimidines.

Aniline: The reaction of this compound with aniline, a common nitrogen nucleophile, is anticipated to proceed via an SNAr mechanism to furnish N-phenyl-2-methylpyrimidin-5-amine. Such reactions are fundamental in the synthesis of various biologically active molecules and are typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction.

Methyl Mercaptan: Sulfur nucleophiles are also effective in displacing the bromine atom. For instance, the reaction of a related compound, 5-bromo-2-chloropyrimidine (B32469), with methyl mercaptan in dimethylformamide (DMF) at 50°C yields 5-bromo-2-(methylthio)pyrimidine (B88330) in good yield. This transformation demonstrates the feasibility of displacing a halogen on the pyrimidine ring with a thiol, and a similar reaction is expected for this compound.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product | Yield |

| 5-Bromo-2-chloropyrimidine | Methyl Mercaptan | DMF | 50°C | 5-Bromo-2-(methylthio)pyrimidine | 75% |

Secondary Amines: Secondary amines readily participate in SNAr reactions with brominated pyrimidines. Studies on the closely related 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) have shown that reaction with secondary amines, such as piperidine, in boiling ethanol (B145695) leads to the regioselective displacement of one of the chlorine atoms to form 4-amino-5-bromo-2-substituted aminopyrimidines. nih.gov This indicates that the bromine at the 5-position of this compound would also be susceptible to displacement by secondary amines under similar conditions. nih.gov

Metal-Catalyzed Functionalization of the Pyrimidine Core

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of heteroaromatic compounds, including this compound. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the site of the bromine atom.

C-C Bond Formation (e.g., with arylboronic acids, alkynylzincs)

Arylboronic Acids (Suzuki-Miyaura Coupling): The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between aryl or vinyl halides and organoboron compounds. 5-Bromopyrimidines are effective substrates for this reaction. For example, 5-bromopyrimidine (B23866) has been successfully coupled with furan-3-boronic acid and 2-methoxypyridine-3-boronic acid in the presence of a palladium catalyst and a base. nih.gov Similarly, the related compound 5-bromo-2-methylpyridin-3-amine (B1289001) undergoes Suzuki coupling with various arylboronic acids to afford the corresponding 5-aryl derivatives in good yields. researchgate.net These examples strongly suggest that this compound would readily participate in Suzuki-Miyaura coupling reactions with a wide range of arylboronic acids.

| Aryl Halide | Boronic Acid | Catalyst | Base | Product |

| 5-Bromopyrimidine | Furan-3-boronic acid | Pd catalyst | Base | 5-(Furan-3-yl)pyrimidine |

| 5-Bromopyrimidine | 2-Methoxypyridine-3-boronic acid | Pd catalyst | Base | 5-(2-Methoxypyridin-3-yl)pyrimidine |

Alkynylzincs (Negishi Coupling) and Terminal Alkynes (Sonogashira Coupling): The formation of C(sp)-C(sp2) bonds can be achieved through Negishi or Sonogashira coupling reactions. The Sonogashira coupling of 5-bromopyrimidine derivatives with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, is a well-established method for the synthesis of 5-alkynylpyrimidines. wikipedia.org The Negishi coupling, which utilizes organozinc reagents, is also a powerful tool for C-C bond formation and can be applied to couple alkynylzincs with aryl halides like this compound.

C-N Bond Formation

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orgnih.gov This reaction is highly versatile and tolerates a wide range of functional groups on both the aryl halide and the amine. The amination of 2-bromopyridines with various primary and secondary amines has been successfully demonstrated, providing an efficient route to aminopyridines. researchgate.netnih.gov Given the structural similarity, it is highly probable that this compound would be a suitable substrate for the Buchwald-Hartwig amination, allowing for the introduction of a diverse array of amino groups at the C5 position. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgnih.gov

Functional Group Transformations at the Methyl Group

The methyl group at the C2 position of the pyrimidine ring is also a site for chemical modification. The electron-withdrawing nature of the pyrimidine ring acidifies the protons of the C2-methyl group, making it susceptible to deprotonation and subsequent reactions with electrophiles.

One notable transformation is the condensation reaction with aldehydes. For instance, this compound can react with benzaldehyde (B42025) in the presence of a Lewis acid catalyst, such as zinc chloride, to yield 5-bromo-2-styrylpyrimidine. stackexchange.com This reaction proceeds through an aldol-type condensation mechanism, where the deprotonated methyl group acts as a nucleophile attacking the carbonyl carbon of the aldehyde, followed by dehydration to form the styryl linkage. stackexchange.com This transformation provides a valuable method for extending the carbon framework of the pyrimidine derivative.

| Pyrimidine Derivative | Aldehyde | Catalyst | Product |

| This compound | Benzaldehyde | ZnCl₂ | 5-Bromo-2-styrylpyrimidine |

Further functionalization of the methyl group, such as oxidation to a carboxylic acid or halogenation, could also be envisioned, providing additional avenues for derivatization.

Synthesis of Pyrimidine-Fused Heterocyclic Systems

The construction of fused heterocyclic systems from this compound typically requires a multi-step synthetic approach. The initial step often involves the functionalization of the pyrimidine ring at a position adjacent to the bromine atom, creating a precursor with suitably positioned reactive groups for subsequent intramolecular cyclization.

The synthesis of the imidazo[1,2-a]pyrimidine (B1208166) scaffold is a significant area of heterocyclic chemistry, yielding compounds with a wide array of pharmacological activities. nih.govnih.gov The most established and widely used method for constructing this fused system is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine (B69317) derivative with an α-halocarbonyl compound, such as 2-bromoacetophenone. nih.gov

For the starting material, this compound, to be utilized in this classical synthetic route, it would first need to be converted into a 2-aminopyrimidine derivative. This transformation is not straightforward, as it requires the conversion of the C2-methyl group into an amino group, a process for which direct and high-yielding methods are not commonly documented.

The general Chichibabin reaction proceeds as follows: the amino group of the 2-aminopyrimidine acts as a nucleophile, attacking the carbonyl-adjacent carbon of the α-haloketone, displacing the halide. The resulting intermediate then undergoes intramolecular cyclization via the nucleophilic attack of the endocyclic pyrimidine nitrogen onto the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyrimidine core. mdpi.comderpharmachemica.com While this compound is a valuable starting material for many other pyrimidine derivatives, its direct application in the synthesis of imidazo[1,2-a]pyrimidines via this primary route is limited by the absence of the crucial 2-amino group.

The synthesis of the thiazolo[4,5-d]pyrimidine (B1250722) ring system from this compound is a multi-step process that involves the strategic introduction of functional groups at the C4 and C5 positions of the pyrimidine ring to facilitate the annulation of the thiazole (B1198619) ring. This pathway highlights the utility of this compound as a foundational block for more complex heterocyclic structures. mdpi.comnih.gov

The synthetic sequence begins with the conversion of this compound into a key intermediate, 4-amino-5-bromo-2-methylpyrimidine. This is typically achieved through a three-step process:

Hydroxylation: Formation of 5-Bromo-2-methylpyrimidin-4-ol. This intermediate is a known compound and serves as the precursor for the next step. chemsrc.com

Chlorination: The pyrimidinol is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl group at the C4 position with a chlorine atom, yielding 4-chloro-5-bromo-2-methylpyrimidine.

Amination: The resulting 4-chloro derivative undergoes nucleophilic aromatic substitution with ammonia (B1221849) or an ammonia equivalent to introduce an amino group at the C4 position, affording 4-amino-5-bromo-2-methylpyrimidine. guidechem.com

With the 4-amino-5-bromo-2-methylpyrimidine intermediate in hand, the thiazole ring can be constructed. A common method involves reaction with carbon disulfide in the presence of a base like potassium hydroxide. In this reaction, the amino group and the adjacent carbon atom (C5, bearing the bromine) participate in the cyclization to form the fused thiazole ring, yielding a 2-thioxo-thiazolo[4,5-d]pyrimidine derivative.

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | This compound | (Assumed via hydrolysis) | 5-Bromo-2-methylpyrimidin-4-ol |

| 2 | 5-Bromo-2-methylpyrimidin-4-ol | POCl₃, Reflux | 4-chloro-5-bromo-2-methylpyrimidine |

| 3 | 4-chloro-5-bromo-2-methylpyrimidine | NH₃, Heat | 4-amino-5-bromo-2-methylpyrimidine |

| 4 | 4-amino-5-bromo-2-methylpyrimidine | 1. CS₂, KOH, DMF2. Alkyl Halide (for S-alkylation) | Alkylthio-2-methylthiazolo[4,5-d]pyrimidine |

The synthesis of pyrazolo[1,5-a]pyrimidines is of great interest due to their activity as protein kinase inhibitors and their applications in targeted cancer therapy. rsc.orgnih.govnih.gov The most prevalent synthetic strategy involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent, which forms the pyrimidine ring. ias.ac.inresearchgate.netrsc.org Synthesizing this system starting from a pyrimidine precursor like this compound requires a less common approach where the pyrazole (B372694) ring is constructed onto the existing pyrimidine scaffold.

A plausible, though not widely documented, pathway for this transformation involves the initial conversion of this compound into an intermediate containing adjacent electrophilic centers suitable for reaction with hydrazine (B178648). heteroletters.org This can be conceptualized in a two-step sequence:

Formylation and Chlorination: this compound can be functionalized to introduce a formyl group (-CHO) at the C4 position and subsequently converted to a 4-chloro derivative. This would create a 4-chloro-2-methylpyrimidine-5-carbaldehyde (B15052747) intermediate. The presence of a carbonyl group and a halogen on adjacent carbons sets the stage for cyclization.

Cyclocondensation with Hydrazine: The intermediate, 4-chloro-2-methylpyrimidine-5-carbaldehyde, is then reacted with hydrazine hydrate (B1144303). The reaction is expected to proceed via initial condensation of hydrazine with the formyl group to form a hydrazone. This is followed by an intramolecular nucleophilic aromatic substitution, where the terminal nitrogen of the hydrazone displaces the chlorine atom at the C4 position, leading to the closure of the pyrazole ring and formation of the desired 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) skeleton.

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | This compound | 1. n-BuLi, THF, -78°C2. DMF | This compound-4-carbaldehyde |

| 2 | This compound-4-carbaldehyde | Hydrazine hydrate (N₂H₄·H₂O), Ethanol, Reflux | 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine |

This strategy leverages the reactivity of the starting material to build the necessary functionality for the final ring-closing step, demonstrating a potential route to these valuable fused heterocycles.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-Bromo-2-methylpyrimidine by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information for confirming the molecular framework of this compound.

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the methyl and pyrimidine (B1678525) ring protons.

A singlet for the methyl group (–CH₃) protons, typically appearing in the upfield region around δ 2.5-2.8 ppm.

A singlet for the two equivalent aromatic protons (H-4 and H-6) on the pyrimidine ring. Due to the electronegativity of the nitrogen atoms and the bromine atom, this signal is expected to appear significantly downfield, generally in the range of δ 8.5-9.0 ppm.

The ¹³C NMR spectrum provides insight into the carbon skeleton. For this compound, five distinct signals are anticipated:

One signal for the methyl carbon, appearing upfield.

Four signals for the pyrimidine ring carbons. The carbon atom bonded to the bromine (C-5) would be significantly affected by the halogen's electronegativity. The chemical shifts for C-2, C-4, C-5, and C-6 would confirm the substitution pattern on the heterocyclic ring. Carbons adjacent to nitrogen atoms (C-2, C-4, C-6) are expected at lower field strengths.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Signal | Multiplicity | Predicted Chemical Shift (δ, ppm) |

| ¹H NMR | -CH₃ | Singlet | ~2.7 |

| H-4, H-6 | Singlet | ~8.7 | |

| ¹³C NMR | -CH₃ | Quartet (in coupled spectrum) | ~25 |

| C-5 | Singlet (in coupled spectrum) | ~115-120 | |

| C-4, C-6 | Doublet (in coupled spectrum) | ~158-160 | |

| C-2 | Singlet (in coupled spectrum) | ~165-170 |

For a planar and achiral molecule like this compound, advanced NMR techniques primarily serve to reinforce structural assignments rather than analyze stereochemistry.

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment would correlate the ¹H signal of the methyl group to its corresponding ¹³C signal, and the aromatic ¹H signal to the C-4/C-6 carbons, confirming their direct bonding.

Nuclear Overhauser Effect (NOE) Spectroscopy: In this case, NOESY or ROESY would show spatial proximity between the methyl protons and the adjacent ring protons (H-4/H-6), further confirming the 2-methyl substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and study the fragmentation pathways of this compound, providing crucial confirmation of its elemental composition. The molecular formula is C₅H₅BrN₂.

The key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. docbrown.info This results in a characteristic pair of peaks (M and M+2) of almost equal intensity for the molecular ion and any bromine-containing fragments. miamioh.edu

Molecular Ion (M⁺): The electron impact (EI) mass spectrum would exhibit a pair of molecular ion peaks at m/z 172 and m/z 174, corresponding to [C₅H₅⁷⁹BrN₂]⁺ and [C₅H₅⁸¹BrN₂]⁺, respectively. docbrown.info The calculated molecular weight is approximately 173.01 g/mol . labproinc.comtcichemicals.com

Fragmentation Pattern: Common fragmentation pathways for aromatic halides involve the loss of the halogen atom. libretexts.orgchemguide.co.uklibretexts.org Therefore, a prominent peak would be expected at m/z 93, corresponding to the loss of the bromine radical ([M-Br]⁺). Further fragmentation of the [C₅H₅N₂]⁺ ion could occur through the loss of neutral molecules like hydrogen cyanide (HCN), leading to smaller fragment ions.

Table 2: Expected Mass Spectrometry Data for this compound

| m/z Value | Proposed Ion | Notes |

| 172/174 | [C₅H₅BrN₂]⁺ | Molecular ion peak (M⁺, M+2), characteristic 1:1 isotopic pattern for Bromine. |

| 93 | [C₅H₄N₂CH₃]⁺ | Fragment resulting from the loss of the Bromine radical. |

| 66 | [C₄H₂N]⁺ | Potential fragment from the loss of HCN from the m/z 93 ion. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, helps to identify the functional groups and characterize the bonding within this compound. nih.gov The spectra are determined by the vibrations of the molecule's chemical bonds.

C-H Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group would appear in the 2850-3000 cm⁻¹ region. researchgate.net

Ring Vibrations: The C=C and C=N stretching vibrations of the pyrimidine ring will produce a series of characteristic sharp bands in the 1400-1600 cm⁻¹ region.

Methyl Group Bending: Symmetric and asymmetric bending vibrations of the methyl group are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

C-Br Vibration: The C-Br stretching vibration is expected to appear in the far-infrared region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the pyrimidine ring, which may be weak in the IR spectrum. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. A joint experimental and theoretical study on 5-bromopyrimidine (B23866), a very close analog, reveals its key absorption features in the vacuum ultraviolet (VUV) range. mdpi.comau.dknih.gov The spectrum is characterized by several absorption bands corresponding to different electronic excitations.

The absorption spectrum of 5-bromopyrimidine shows distinct bands between 3.7 and 10.8 eV. mdpi.com

Band I (3.7–4.6 eV; ~270-335 nm): This lower energy band is attributed to transitions involving the nitrogen and bromine lone pairs to antibonding π* orbitals (n/n → π*).

Bands II-IV (4.6–8.2 eV; ~150-270 nm): The most intense absorptions occur in this region and are primarily assigned to π → π* transitions within the aromatic pyrimidine ring. mdpi.comresearchgate.net

High Energy Bands (>8.2 eV; <150 nm): At higher energies, transitions to Rydberg states and those involving the antibonding σ* orbital of the C-Br bond (σ*Br) contribute to the absorption. mdpi.comnih.gov

For this compound, a maximum absorption wavelength (λmax) has been noted at 266 nm (in Ethanol), falling squarely within the expected range for strong π → π* transitions. tcichemicals.com

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not publicly available, the technique's application to related pyrimidine and bromopyridine derivatives provides insight into the expected structural features. mdpi.comresearchgate.net

A crystallographic analysis of this compound would:

Confirm Planarity: Unambiguously confirm the planarity of the pyrimidine ring.

Determine Bond Parameters: Provide precise measurements of all bond lengths and angles, showing the influence of the nitrogen, bromine, and methyl substituents on the ring geometry.

Analyze Intermolecular Interactions: Reveal how the molecules pack in the crystal lattice. This could include weak C-H···N hydrogen bonds, π–π stacking interactions between the aromatic rings of adjacent molecules, and potential halogen bonding involving the bromine atom. Such interactions are known to occur in the crystal structures of similar compounds like 2-bromo-5-methylpyridine. researchgate.net

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies

Elucidation of Potential Mechanisms of Action

The potential mechanisms of action for 5-Bromo-2-methylpyrimidine can be understood through two primary lenses: its intrinsic biological activity and its role as a versatile chemical intermediate for the synthesis of other active molecules.

Intrinsic Biological Activity: Research has identified this compound as possessing strong insecticidal properties, particularly against house flies. While the precise molecular target of this insecticidal action is not extensively detailed, computational studies such as molecular docking could be employed to predict its binding affinity to various insect-specific receptors, ion channels, or enzymes. Such studies would help elucidate whether it acts as a neurotoxin, a metabolic inhibitor, or through another pathway, thus clarifying its direct mechanism of action.

Role as a Synthetic Building Block: A significant aspect of this compound's utility lies in its function as a precursor in organic synthesis. The pyrimidine (B1678525) core is a common scaffold in many biologically active compounds, and the bromo-substituent at the 5-position serves as a key reactive handle for forming new carbon-carbon or carbon-heteroatom bonds. Computational studies can help predict the reactivity of this position.

For instance, techniques like Density Functional Theory (DFT) can be used to calculate the electron density of the molecule, highlighting the electrophilic or nucleophilic nature of different atoms. This information is valuable for predicting the outcomes of synthetic reactions. The compound is particularly useful in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to generate more complex derivatives with potential therapeutic applications in areas like autoimmune and inflammatory diseases. Therefore, a major "mechanism of action" for this compound is its role in generating new chemical entities with tailored biological activities.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that the structure of a molecule determines its activity, and QSAR models aim to quantify this relationship to predict the activity of novel compounds.

While specific QSAR models for the insecticidal activity of this compound are not publicly detailed, the framework for such a study is well-established. A QSAR study would involve synthesizing a series of analogues of this compound and experimentally measuring their insecticidal potency. These activity values would then be correlated with computed molecular descriptors.

The goal of a QSAR model is to create a statistically robust equation that can guide the rational design of new compounds with improved potency. By understanding which properties are most influential, chemists can focus on synthesizing candidates that are predicted to be highly active, thereby saving significant time and resources.

Below is a table of descriptor categories that are commonly used in QSAR studies.

| Descriptor Category | Description | Examples |

|---|---|---|

| Physicochemical | Properties related to a compound's hydrophobicity, electronic distribution, and steric bulk. | LogP (lipophilicity), Molar Refractivity (MR), Dipole Moment. |

| Topological | Numerical indices derived from the 2D graph representation of the molecule, describing its size, shape, and branching. | Wiener Index, Kier & Hall Connectivity Indices. |

| 3D Descriptors | Properties derived from the 3D conformation of the molecule. | Molecular Surface Area, Molecular Volume, Shape Indices. |

In Silico ADME-Tox Profiling for Drug-like Properties and Toxicity Assessment

Before a compound can be considered for development as a drug or commercial agrochemical, its pharmacokinetic and toxicological profiles must be evaluated. In silico ADME-Tox profiling uses computational models to predict these properties at an early stage, helping to identify and eliminate candidates with unfavorable characteristics. This process assesses Absorption, Distribution, Metabolism, Excretion, and Toxicity.

For this compound and its derivatives, an in silico profile would provide critical insights into their potential behavior within a biological system. This assessment helps to ensure that a compound not only has the desired biological activity but also the appropriate properties to reach its target and be cleared from the system without causing undue harm.

The following interactive table presents key parameters evaluated during a typical in silico ADME-Tox assessment, along with their significance.

| Parameter | Property Assessed | Significance |

|---|---|---|

| Molecular Weight (MW) | Size of the molecule | Affects diffusion and transport across biological membranes. Generally, lower MW (<500 Da) is preferred for oral bioavailability (Lipinski's Rule). |

| LogP (Octanol/Water Partition) | Lipophilicity / Hydrophobicity | Influences solubility, membrane permeability, and plasma protein binding. Values between 1 and 3 are often optimal. |

| Water Solubility (LogS) | Solubility in aqueous media | Crucial for absorption and distribution in the body. Poor solubility can lead to low bioavailability. |

| Gastrointestinal (GI) Absorption | Absorption | Predicts the extent to which a compound is absorbed from the gut into the bloodstream. High absorption is desirable for orally administered agents. |

| Blood-Brain Barrier (BBB) Permeation | Distribution | Indicates whether a compound can cross into the central nervous system. This is desirable for CNS targets but undesirable for peripherally acting agents to avoid side effects. |

| Cytochrome P450 (CYP) Inhibition | Metabolism | Predicts if the compound will inhibit key metabolic enzymes (e.g., CYP2D6, CYP3A4), which can lead to drug-drug interactions. |

| hERG Inhibition | Toxicity | Predicts potential for blocking the hERG potassium channel, which is linked to a risk of cardiac arrhythmia (torsades de pointes). |

| Ames Test Prediction | Toxicity (Mutagenicity) | Assesses the mutagenic potential of a compound by predicting its ability to cause mutations in bacterial DNA, a key indicator of carcinogenicity. |

Exploration of Biological Activities and Pharmacological Relevance

Antimicrobial Properties

Extensive searches of scientific literature did not yield specific studies evaluating the direct antimicrobial properties of 5-Bromo-2-methylpyrimidine. Research in this area tends to focus on more complex derivatives of pyrimidine (B1678525).

Antibacterial Activity (e.g., against Escherichia coli, Staphylococcus aureus)

Antifungal Activity (e.g., against Candida albicans)

There is no available research from the sources consulted that specifically investigates the antifungal activity of this compound against Candida albicans. The study of pyrimidine derivatives in mycology is an active field, but specific data for this compound is lacking.

Antibiofilm Activity and Virulence Factor Inhibition (e.g., curli production)

No studies were identified that directly assess the antibiofilm or virulence factor inhibition properties of this compound. Research into antivirulence strategies often involves complex molecules, and the specific effects of this compound on mechanisms like curli production have not been reported in the available literature.

Anticancer Activity and Cytotoxicity

The 5-bromopyrimidine (B23866) scaffold serves as a crucial starting point for the synthesis of various kinase inhibitors with potential applications in cancer therapy. Research has focused on creating more complex analogues derived from this core structure to target specific enzymes involved in cancer progression.

Tyrosine Kinase Inhibition (e.g., Bcr/Abl)

The 5-bromopyrimidine moiety is a key structural component in the design of novel analogues targeting the Bcr/Abl tyrosine kinase, which is a hallmark of chronic myeloid leukemia (CML). Scientific investigations have centered on synthesizing derivatives that can act as potent Bcr/Abl kinase inhibitors.

In one such study, a series of novel bromo-pyrimidine analogues were designed, synthesized, and evaluated for their anticancer activity. These compounds were tested for their in vitro cytotoxicity against several cancer cell lines, including the Bcr/Abl-positive K562 human chronic myeloid leukemia cell line. The most potent compounds from this series were then evaluated for their ability to directly inhibit Bcr/Abl tyrosine kinase activity. Several of these derivatives emerged as powerful inhibitors of the Bcr/Abl kinase. For instance, compounds designated as 6g , 7d , 9c , and 10e were identified as particularly potent, suggesting they could be lead molecules for developing alternatives to existing therapies like Dasatinib.

The inhibitory activity of these compounds is presented below.

| Compound | Bcr/Abl Kinase Inhibition IC₅₀ (nM) | Cytotoxicity against K562 cells IC₅₀ (µM) |

|---|---|---|

| 6g | 1.10 ± 0.04 | 0.01 ± 0.001 |

| 7d | 1.14 ± 0.05 | 0.04 ± 0.002 |

| 9c | 1.24 ± 0.04 | 0.06 ± 0.004 |

| 10e | 1.34 ± 0.06 | 0.08 ± 0.005 |

| Dasatinib (Standard) | 1.02 ± 0.03 | 0.008 ± 0.0007 |

Data sourced from a study on novel bromo-pyrimidine analogues.

Kinase Inhibition (e.g., PI3K, p38, TGF-β, CDK)

While the 5-bromopyrimidine scaffold is utilized in the synthesis of various kinase inhibitors, direct studies on this compound as an inhibitor for PI3K, p38, TGF-β, or CDK are not available in the reviewed literature. Research in these areas involves the use of bromo-pyrimidine or related structures as building blocks for more complex, highly substituted molecules designed to fit the ATP-binding pockets of these specific kinases.

PI3K Inhibition : Synthetic strategies for phosphoinositide 3-kinase (PI3K) inhibitors sometimes employ pyrimidine derivatives as a core structure. For example, pyrimidinyl substituted pyridines have been developed as selective PI3Kβ inhibitors, and sulfonyl-morpholino-pyrimidines have been reported as mTOR selective kinase inhibitors, which is part of the PI3K/Akt/mTOR pathway. However, these are complex derivatives and not this compound itself.

p38 Inhibition : The p38 mitogen-activated protein (MAP) kinase is a target for anti-inflammatory drug discovery, and various structurally diverse inhibitors have been developed. While pyrimidine-containing structures can be found among these inhibitors, no specific data links this compound to p38 inhibition.

TGF-β Inhibition : The transforming growth factor-β (TGF-β) signaling pathway is a target in fibrosis and cancer research. Small molecule inhibitors have been developed to target TGF-β receptors, which are serine/threonine kinases. Some of these inhibitors feature a pyrimidine core, but none of the reviewed studies evaluated this compound.

CDK Inhibition : Cyclin-dependent kinases (CDKs) are crucial for cell cycle regulation, and their inhibition is a key strategy in cancer therapy. Various small molecules, including those with pyrimidine scaffolds, have been investigated as CDK inhibitors. For instance, 2,4-diaminopyrimidine (B92962) derivatives have been synthesized and evaluated for this purpose. However, specific inhibitory data for this compound is absent from the literature.

Inhibition of Cell Proliferation

Derivatives of 5-bromo-pyrimidine have demonstrated significant potential as anticancer agents by inhibiting the proliferation of various human cancer cell lines. nih.gov A study investigating a novel series of synthesized 5-bromo-pyrimidine derivatives revealed their potent cytotoxic effects. nih.gov The in vitro anticancer screening of these compounds against a panel of five human cancer cell lines showed that several derivatives exhibited excellent activity, in some cases comparable to the reference drug, Dasatinib. nih.gov

The antiproliferative effects were evaluated using the MTT assay, a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability. The results, as summarized in the table below, highlight the broad-spectrum anticancer potential of this class of compounds. nih.gov

| Cell Line | Cancer Type | Activity of 5-Bromo-Pyrimidine Derivatives |

| HeLa | Human Cervix Carcinoma | Potent Activity |

| A549 | Human Lung Adenocarcinoma | Potent Activity |

| MCF-7 | Human Breast Adenocarcinoma | Potent Activity |

| A2780 | Human Ovarian Cancer | Potent Activity |

| BGC-823 | Human Gastric Cancer | Potent Activity |

The promising in vitro anticancer activity of 5-bromo-pyrimidine derivatives suggests they are valuable molecules for further lead optimization in the development of novel chemotherapeutic agents. nih.gov

Antiviral Activity

The pyrimidine core is central to many antiviral drugs, primarily nucleoside analogs that interfere with viral replication. mdpi.com Research into 5-bromo-pyrimidine derivatives has revealed compounds with notable antiviral properties. One study focused on the synthesis and evaluation of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone, which demonstrated an intriguing spectrum of immunomodulatory activity that may be related to its antiviral effects. nih.gov

Another series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives were synthesized and evaluated for their antiviral activity across various cell cultures. While some of these compounds were found to be active against several virus strains, their efficacy was often observed at concentrations close to their toxicity threshold. nih.gov

Furthermore, the related compound (E)-5-(2-bromovinyl)-2'-deoxycytidine, a brominated pyrimidine nucleoside analog, and its precursors have been shown to be highly active inhibitors of Herpes simplex virus type 1 and Varicella-zoster virus. nih.gov Synthetic pyrimidine nucleoside analogues generally function by mimicking natural nucleosides, the building blocks of DNA and RNA. researcher.life Their incorporation into viral genetic material inhibits replication and can induce apoptosis, or programmed cell death. researcher.life

Anti-inflammatory and Antioxidant Properties

Pyrimidine derivatives are known to possess a wide range of biological activities, including anti-inflammatory and antioxidant effects. mdpi.commdpi.comnih.gov The anti-inflammatory action of pyrimidines is often attributed to their ability to inhibit key inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and various cytokines. researcher.life This is frequently achieved by suppressing the activity of cyclooxygenase (COX) enzymes, COX-1 and COX-2. researcher.lifenih.gov

In the context of antioxidant activity, the chemical structure of the pyrimidine derivative plays a crucial role. One study that synthesized a novel series of 4,6-bisaryl-pyrimidin-2-amine derivatives found that the presence of a bromine atom as an electron-withdrawing group contributed to potent antioxidant activity. nih.gov The compounds were evaluated using nitric oxide and hydrogen peroxide free radical scavenging methods, with the bromo-substituted derivative showing significant efficacy compared to the standard drug, ascorbic acid. nih.gov This suggests that the 5-bromo substitution on the pyrimidine ring can be a favorable feature for designing compounds that can combat oxidative stress. nih.gov

Antimalarial Activity

The pyrimidine scaffold is a cornerstone in the development of antimalarial drugs, with compounds like pyrimethamine (B1678524) being well-established in clinical use. mdpi.com These agents typically function as antifolates, targeting the dihydrofolate reductase (DHFR) enzyme within the Plasmodium parasite. mdpi.comresearchgate.net This enzyme is critical for the synthesis of folate, a cofactor necessary for the production of nucleic acids and certain amino acids, which are essential for the parasite's replication and survival. mdpi.comnih.gov

While specific studies on the antimalarial activity of this compound are not extensively documented, the general mechanism for pyrimidine-based antimalarials is well understood. By inhibiting DHFR, these compounds disrupt the parasite's ability to replicate its genetic material, leading to its death. mdpi.com Due to the emergence of drug-resistant strains of Plasmodium, pyrimidine derivatives are often used in combination therapies to enhance efficacy. mdpi.com The development of novel pyrimidine-based compounds remains an active area of research to combat drug resistance and improve treatment outcomes. researcher.life

Other Reported Biological Activities (e.g., antithrombolytic, acaricidal)

Beyond the aforementioned activities, the versatile pyrimidine scaffold has been explored for other therapeutic and practical applications.

Antithrombolytic Activity : Pyrimidine derivatives have been investigated for their potential as antiplatelet agents, which are crucial in the prevention and treatment of thrombotic diseases. nih.gov Studies on novel polycyclic pyrimidine derivatives have shown them to be potent antiplatelet agents, with activity comparable to acetylsalicylic acid against arachidonic acid-stimulated aggregation. nih.gov While research has not specifically focused on 5-bromo-pyrimidine for this activity, the general class of 2-aminopyrimidines has shown acceptable activity against platelet aggregation induced by arachidonic acid. nih.gov

Acaricidal Activity : The pyrimidine structure is integral to a number of agrochemicals, including insecticides and acaricides. semanticscholar.org The pyrimidine nucleoside analogue (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) has been assessed for its insecticidal properties against the fall armyworm. youtube.com This compound was found to retard larval growth, disrupt development, and cause mortality, likely through its cytostatic activity. youtube.com This indicates that bromo-pyrimidine derivatives have potential applications in pest management. youtube.com

Mechanistic Insights into Biological Activity

The diverse biological effects of 5-bromo-pyrimidine derivatives are rooted in their ability to interact with various cellular and molecular targets.

Inhibition of Cell Proliferation : The anticancer mechanism of pyrimidine derivatives often involves targeting key enzymes and pathways that control cell growth and survival. researchgate.net While the precise mechanism for the cytotoxic 5-bromo-pyrimidine derivatives mentioned earlier is based on their ability to induce cell death in cancer cell lines, other pyrimidines are known to act as inhibitors of crucial enzymes like thymidylate synthase or uracil (B121893) DNA glycosylase, leading to disruption of DNA synthesis and repair. nih.gov

Antiviral Activity : The primary antiviral mechanism for many pyrimidine analogues involves the inhibition of viral nucleic acid synthesis. researcher.life As nucleoside analogues, they are phosphorylated within the host cell to their active triphosphate forms. These active metabolites then compete with natural nucleosides for incorporation into the viral DNA or RNA by viral polymerases, leading to the termination of the growing nucleic acid chain. Additionally, some pyrimidine biosynthesis inhibitors have been shown to deplete the cellular pools of pyrimidines, which are essential for viral replication, and can also boost the host's innate immune response. nih.gov

Anti-inflammatory and Antioxidant Properties : The anti-inflammatory action of pyrimidines is generally linked to the downregulation of inflammatory pathways. A primary mechanism is the inhibition of COX enzymes, which reduces the production of pro-inflammatory prostaglandins. researcher.life Other potential mechanisms include the inhibition of nitric oxide synthase and lipo-oxygenase enzymes, as well as blocking signaling cascades like the TLR4/p38 pathway. Their antioxidant effects arise from their chemical structure's ability to scavenge free radicals, a property that can be enhanced by specific substitutions, such as a bromine atom. nih.gov

Antimalarial Activity : The established mechanism for pyrimidine-based antifolate antimalarials is the selective inhibition of the parasite's dihydrofolate reductase (DHFR) enzyme. mdpi.comnih.gov Plasmodium DHFR is structurally different from human DHFR, allowing for selective targeting. By blocking this enzyme, the drugs prevent the regeneration of tetrahydrofolate from dihydrofolate, a critical step in the folate cycle required for DNA synthesis and cell multiplication of the parasite. mdpi.com

Applications in Advanced Organic Synthesis and Materials Science

Role as Pharmaceutical Intermediates

As a pharmaceutical intermediate, 5-Bromo-2-methylpyrimidine is a fundamental building block in the creation of new drug molecules. guidechem.com The pyrimidine (B1678525) structure is a privileged scaffold in medicinal chemistry, appearing in numerous natural and synthetic drugs. mdpi.com The presence of the bromo-substituent provides a reactive handle for medicinal chemists to elaborate the molecule into more complex drug candidates.

A significant application of this compound is in the synthesis of inhibitors for complement factor D (FD). guidechem.com Factor D is a serine protease that plays a critical role in the alternative complement pathway (AP), a component of the innate immune system. nih.govmdpi.com Dysregulation of this pathway is implicated in a variety of diseases, including age-related macular degeneration and paroxysmal nocturnal hemoglobinuria (PNH). nih.govresearchgate.netnih.gov

Small-molecule inhibitors of Factor D are being developed to treat these complement-mediated diseases. researchgate.netnih.gov this compound serves as a key starting material or intermediate in the synthetic routes to these potent and selective inhibitors. guidechem.com The development of such compounds demonstrates the feasibility of using small-molecule antagonists to inhibit the alternative pathway, offering a promising therapeutic strategy. researchgate.netnih.gov

Table 1: Research Findings on Complement Factor D Inhibitors

| Finding | Significance | Reference(s) |

|---|---|---|

| Factor D (FD) is a key serine protease in the alternative complement pathway. | Inhibition of FD can control the amplification of the complement system, which is beneficial in certain diseases. | nih.govmdpi.com |

| Dysregulation of the alternative pathway is linked to disorders like PNH. | This establishes a clear medical need for inhibitors of this pathway. | researchgate.netnih.gov |

| This compound is used as an intermediate for synthesizing FD inhibitors. | The compound is a crucial building block for creating these targeted drug candidates. | guidechem.com |

| Small-molecule FD inhibitors can block alternative pathway activation in vitro and in vivo. | This validates the therapeutic approach of targeting Factor D for complement-mediated diseases. | researchgate.netnih.gov |

Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry, forming the core structure of a vast number of pharmaceuticals. mdpi.commdpi.com this compound is itself a nitrogen-containing heterocycle and is widely used to prepare more complex derivatives. biosynth.com Its structure allows for various chemical transformations to synthesize a diverse range of heterocyclic compounds with potential biological activities. biosynth.comguidechem.com The pyrimidine ring is a key feature in molecules like nucleic acids and many drugs, making its derivatives a focus of intense research. guidechem.com

Building Blocks for Complex Molecular Architectures

The utility of this compound extends beyond pharmaceuticals into the construction of intricate molecular structures for materials science and advanced organic synthesis. researchgate.netrsc.orgmdpi.comsemanticscholar.org Its defined structure and predictable reactivity make it an ideal building block for creating larger, functional molecular systems.